Product packaging for 3-(4-Pyridyl)cyclopentan-1-one(Cat. No.:CAS No. 1181456-15-4)

3-(4-Pyridyl)cyclopentan-1-one

Cat. No.: B1407173
CAS No.: 1181456-15-4
M. Wt: 161.2 g/mol
InChI Key: CBZLONNYXCLLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Pyridine-Substituted Cyclopentanone (B42830) Chemistry

The development of synthetic routes to pyridine-substituted cyclopentanones is an extension of the broader history of constructing complex molecules from simpler, readily available starting materials. While a detailed historical timeline for this specific class of compounds is not extensively documented in seminal reviews, its origins can be inferred from the progression of synthetic methodologies for both cyclopentanones and pyridines.

Early methods for cyclopentanone synthesis included the ketonic decarboxylation of adipic acid at elevated temperatures. wikipedia.orgorgsyn.org Over time, more sophisticated methods were developed, such as the palladium-catalyzed oxidation of cyclopentene. wikipedia.org The synthesis of pyridines has a rich history, with classic methods like the Chichibabin synthesis, reported in 1924, providing a foundational approach to constructing the pyridine (B92270) ring from aldehydes and ketones. wikipedia.orgbeilstein-journals.org

The convergence of these two areas of chemistry, leading to structures like 3-(4-Pyridyl)cyclopentan-1-one, likely emerged as chemists sought to create novel molecular frameworks with specific electronic and steric properties for applications in medicinal chemistry and material science. The synthesis of related structures, such as 2-(4-pyridylmethyl)cyclopentanone, has been achieved through methods like the reaction of cyclopentanone with 4-pyridylmethyl halides or palladium-catalyzed cross-coupling reactions. ontosight.ai More recent synthetic strategies have focused on multicomponent reactions, which allow for the efficient, one-pot construction of complex heterocyclic systems from simple precursors. scirp.org For instance, a series of pyran, pyridine, and thiophene (B33073) derivatives have been synthesized starting from 2-benzylidenecyclopentanone. scirp.org

Significance of the Cyclopentanone Scaffold in Synthetic Design

The cyclopentanone ring is a versatile and valuable building block in organic synthesis. basf.com Its five-membered carbocyclic structure provides a rigid framework that can be functionalized in numerous ways, serving as a key intermediate in the synthesis of a wide array of more complex molecules. fiveable.me

Key attributes of the cyclopentanone scaffold include:

Reactivity: The carbonyl group of cyclopentanone is a reactive site for a variety of chemical transformations, including nucleophilic additions, aldol (B89426) condensations, and reductions. fiveable.me The presence of alpha-hydrogens allows for enolate formation, enabling a host of alkylation and condensation reactions.

Stereochemical Control: The cyclic nature of the cyclopentanone ring allows for a degree of stereochemical control in reactions, which is crucial in the synthesis of chiral molecules.

Versatility: Cyclopentanone and its derivatives are precursors to a diverse range of compounds, including fragrances like jasmone, pharmaceuticals such as cyclopentobarbital, and agrochemicals. wikipedia.orgbasf.com It is also a building block for complex natural products. fiveable.mechemrxiv.org

The strategic incorporation of substituents onto the cyclopentanone ring allows for the fine-tuning of its chemical and physical properties, making it a highly adaptable scaffold for synthetic chemists.

Role of Pyridyl Substituents in Chemical Functionality and Molecular Recognition

The pyridine ring is a fundamental heterocyclic motif that plays a significant role in determining the chemical and biological properties of a molecule. wikipedia.orgrsc.org Its presence as a substituent imparts several key functionalities:

Basicity: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a weak base (pKa of pyridinium (B92312) ion is 5.23). wikipedia.org This basicity allows it to participate in acid-base interactions and to be protonated under physiological conditions, which can be important for drug-receptor interactions.

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in molecular recognition and binding to biological targets like enzymes and receptors. ontosight.ainih.gov

Aromaticity and π-π Stacking: The aromatic nature of the pyridine ring enables it to participate in π-π stacking interactions, which are non-covalent interactions that contribute to the stability of molecular complexes. ontosight.ai

Coordination Chemistry: The nitrogen atom can coordinate to metal ions, making pyridyl-containing compounds useful as ligands in coordination chemistry and catalysis. rsc.org

In the context of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in FDA-approved drugs. rsc.orgontosight.ai Its ability to engage in various non-covalent interactions makes it a valuable component in the design of molecules that can effectively bind to biological targets. auctoresonline.org

Overview of Research Trajectories for the this compound Motif

Research involving the this compound motif and related structures has generally focused on their potential applications in medicinal chemistry. The combination of the cyclopentanone core and the pyridyl substituent creates a molecule with the potential to interact with biological targets in specific ways.

For example, research into pyridyl-substituted five-membered heterocycles has explored their potential as inhibitors of p38 mitogen-activated protein (MAP) kinase, an enzyme involved in inflammatory responses. researchgate.net The synthesis of analogs, such as 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, highlights the interest in this class of compounds for drug discovery. researchgate.net

Furthermore, cyclopentane-containing nucleoside analogs are another area of research where the cyclopentanone scaffold is of interest. muni.cz The development of versatile cyclopentanone intermediates that can be converted into novel carbocyclic nucleosides demonstrates the ongoing utility of this structural motif in the search for new therapeutic agents. muni.cz The investigation of cyclopentanone-based oxime derivatives as potential anticancer agents further underscores the broad interest in this scaffold. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1407173 3-(4-Pyridyl)cyclopentan-1-one CAS No. 1181456-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1181456-15-4

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

3-pyridin-4-ylcyclopentan-1-one

InChI

InChI=1S/C10H11NO/c12-10-2-1-9(7-10)8-3-5-11-6-4-8/h3-6,9H,1-2,7H2

InChI Key

CBZLONNYXCLLFN-UHFFFAOYSA-N

SMILES

C1CC(=O)CC1C2=CC=NC=C2

Canonical SMILES

C1CC(=O)CC1C2=CC=NC=C2

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 3 4 Pyridyl Cyclopentan 1 One Systems

Reactivity of the Carbonyl Group

The carbonyl group (C=O) is a dominant feature of the molecule's reactivity, primarily due to the polarization of the carbon-oxygen double bond. The carbon atom is electron-deficient (electrophilic) and is thus susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of the carbonyl group in 3-(4-Pyridyl)cyclopentan-1-one. masterorganicchemistry.comwikipedia.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate which, upon protonation, yields an alcohol. youtube.com This reaction changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

Common nucleophilic addition reactions include:

Reduction: The use of hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding secondary alcohol, 3-(4-Pyridyl)cyclopentan-1-ol.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), add an alkyl or aryl group to the carbonyl carbon, producing a tertiary alcohol after acidic workup.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon. libretexts.org

Condensation reactions, such as the Knoevenagel condensation, can also occur. In these reactions, the ketone reacts with an active methylene compound in the presence of a basic catalyst, like pyridine (B92270) itself, leading to the formation of a new carbon-carbon double bond. wikipedia.org

Table 1: Representative Nucleophilic Additions to the Carbonyl Group
Reagent/NucleophileReaction TypeExpected Product Structure
Sodium Borohydride (NaBH₄)Reduction3-(4-Pyridyl)cyclopentan-1-ol
Methylmagnesium Bromide (CH₃MgBr)Grignard Addition1-Methyl-3-(4-pyridyl)cyclopentan-1-ol
Sodium Cyanide (NaCN) / H⁺Cyanohydrin Formation1-Hydroxy-3-(4-pyridyl)cyclopentane-1-carbonitrile

The carbon atoms adjacent to the carbonyl group (α-carbons) are activated and can be functionalized. In the presence of a suitable base, a proton can be removed from an α-carbon to form an enolate intermediate. This nucleophilic enolate can then react with various electrophiles.

Key α-functionalization reactions include:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide, introducing a new alkyl group at the α-position.

Halogenation: In the presence of an acid or base, the ketone can react with halogens (e.g., Br₂) to form α-haloketones.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a Lewis base and a nucleophile. wikipedia.org This allows for reactions directly at the nitrogen center without affecting the rest of the molecule.

Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., iodomethane), to form a quaternary pyridinium (B92312) salt. wikipedia.orggoogle.comosti.gov This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. wikipedia.org

N-Oxidation involves the treatment of the pyridine moiety with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form a pyridine N-oxide. nih.govwikipedia.org The resulting N-oxide has a formal positive charge on the nitrogen and a negative charge on the oxygen. nih.gov This transformation modifies the reactivity of the pyridine ring, facilitating electrophilic substitution at the 2- and 4-positions. wikipedia.org

Table 2: Reactions at the Pyridine Nitrogen
ReagentReaction TypeProduct Class
Iodomethane (CH₃I)QuaternizationN-Methylpyridinium Salt
Benzyl Bromide (BnBr)QuaternizationN-Benzylpyridinium Salt
meta-Chloroperoxybenzoic Acid (m-CPBA)N-OxidationPyridine N-Oxide

The lone pair on the pyridine nitrogen enables it to act as a ligand, coordinating to a wide variety of metal centers. nih.gov Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with transition metals. nih.govresearchgate.net In this compound, the nitrogen atom can donate its electron pair to a metal ion, forming a coordinate covalent bond. The resulting metal complexes can have applications in catalysis and materials science.

Cyclopentane Ring Transformations

While the cyclopentane ring is generally stable, it can undergo specific transformations, often initiated by reactions at the ketone functional group. One notable example is the Baeyer-Villiger oxidation . This reaction involves treating the cyclopentanone (B42830) with a peroxy acid, which results in the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a six-membered lactone (a cyclic ester). Other potential transformations could involve ring-opening reactions under specific, often harsh, reaction conditions or rearrangements initiated by the formation of reactive intermediates on the ring. mdpi.com

Ring-Opening Reactions

The cyclopentanone ring, a five-membered carbocycle, is susceptible to ring-opening reactions under various conditions, including photochemical and acid-catalyzed pathways.

Photochemical Ring-Opening: Cyclic ketones like cyclopentanone can undergo photochemical reactions upon excitation, often leading to ring-opening. One common pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical intermediate. For this compound, this would involve the formation of a diradical species that could subsequently undergo further reactions. The presence of the pyridyl group may influence the photophysical properties and the subsequent reactivity of the diradical intermediate.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the carbonyl oxygen of the cyclopentanone ring can be protonated, activating the ring towards nucleophilic attack. This can lead to a ring-opening event, particularly if a suitable nucleophile is present. For instance, in the context of epoxide ring-opening, which shares mechanistic similarities with acid-catalyzed ether cleavage, the reaction proceeds via an S(_N)2-like backside attack on the protonated epoxide pressbooks.publibretexts.orgopenstax.org. While not an epoxide, the strained ring of a protonated cyclopentanone could potentially undergo a similar ring-opening if a sufficiently strong nucleophile and forcing conditions are applied.

A summary of potential ring-opening reaction types for this compound is presented in Table 1.

Reaction TypeInitiatorKey IntermediatePotential Product Type
Photochemical (Norrish Type I)UV LightDiradicalUnsaturated aldehyde or further rearrangement products
Acid-CatalyzedStrong Acid/NucleophileProtonated Carbonyl/CarbocationFunctionalized linear ketone

Rearrangement Pathways

The structure of this compound allows for several potential rearrangement reactions, common to ketones and pyridyl systems.

Beckmann Rearrangement: The oxime derived from this compound could potentially undergo a Beckmann rearrangement. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. The rate of the Beckmann rearrangement is known to be affected by the ring size of cyclic ketone oximes.

Favorskii Rearrangement: While typically associated with α-haloketones, the Favorskii rearrangement is a notable reaction of cyclic ketones that leads to ring contraction. If an α-halo derivative of this compound were formed, it could potentially undergo a Favorskii rearrangement to yield a cyclobutanecarboxylic acid derivative.

Photochemical Rearrangements: Photochemical excitation of enones can lead to a variety of rearrangements. While this compound is not a conjugated enone, photochemical reactions can still induce skeletal rearrangements through radical intermediates baranlab.org.

Table 2 summarizes potential rearrangement pathways for derivatives of this compound.

RearrangementSubstrate DerivativeKey IntermediateProduct Type
BeckmannOximeNitrilium ionLactam
Favorskiiα-HaloketoneCyclopropanoneCyclobutanecarboxylic acid derivative
PhotochemicalKetoneDiradicalIsomeric ketones/aldehydes

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound requires a combination of experimental and computational approaches.

Elucidation of Reaction Pathways

The elucidation of reaction pathways for complex organic molecules often relies on a combination of product analysis, isotopic labeling, and computational chemistry uokerbala.edu.iq. For this compound, theoretical calculations could provide significant insights into the energetics of different reaction pathways. For example, density functional theory (DFT) has been used to investigate the reaction pathways of cyclopentanone oxidation, identifying the geometries of reactants, products, and transition states acs.org. Similar computational approaches could be applied to model the ring-opening and rearrangement reactions of this compound.

Transition State Analysis and Kinetic Studies

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can be employed to locate transition state structures and calculate their energies, providing a theoretical basis for reaction rates. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with the Master Equation approach, has been used to evaluate the temperature- and pressure-dependent rate constants for reactions of pyridyl radicals with oxygen lu.se. Such theoretical kinetic studies could be adapted to investigate the unimolecular decomposition or rearrangement of this compound.

Kinetic studies on the acid-catalyzed reactions of related pyridyl compounds have been conducted to develop reaction models rsc.org. Experimental kinetic data for reactions of this compound, if obtained, would be invaluable for validating theoretical models and fully understanding the reaction mechanisms.

Role of Radical Intermediates in Cyclopentanone Formation

Radical intermediates are known to play a crucial role in both the formation and subsequent reactions of cyclopentanone systems. For instance, the Dowd–Beckwith ring expansion of ketones can proceed through radical intermediates researchgate.net. In the context of this compound, the pyridyl moiety can also participate in radical reactions. Pyridyl radicals can be generated and undergo reactions with various functional groups nih.gov.

The formation of this compound itself could potentially involve radical pathways. For example, the synthesis of substituted cyclopentanones can be achieved through intramolecular cyclization of radical intermediates researchgate.net. The interplay between the cyclopentanone ring and the pyridyl group in stabilizing or directing radical reactions is an area ripe for further investigation. Theoretical studies on the reactions of pyridyl radicals with oxygen have provided detailed thermodynamic and kinetic data, which could serve as a foundation for understanding the role of pyridyl radical intermediates in the context of the cyclopentanone system lu.selu.se.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(4-Pyridyl)cyclopentan-1-one. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The pyridyl protons typically appear in the aromatic region (δ 7.0-8.6 ppm), while the protons of the cyclopentanone (B42830) ring are found in the aliphatic region (δ 2.0-3.5 ppm). The protons on the carbons adjacent to the carbonyl group are expected to be shifted downfield due to its electron-withdrawing effect.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridyl H (ortho to N) ~8.55 d ~6.0
Pyridyl H (meta to N) ~7.25 d ~6.0
CH (methine) ~3.40 m -
CH₂ (adjacent to C=O) ~2.50 m -
CH₂ (adjacent to C=O) ~2.30 m -

Note: Predicted values are based on analogous structures and general NMR principles. The exact chemical shifts and coupling constants would be determined experimentally.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift (δ > 200 ppm). chemguide.co.uklibretexts.org Carbons of the pyridine (B92270) ring resonate in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the cyclopentanone ring appear upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (ketone) ~218
Pyridyl C (para to N) ~151
Pyridyl C (ortho to N) ~149
Pyridyl C (meta to N) ~124
CH (methine) ~42
CH₂ (adjacent to C=O) ~38

Note: These are approximate chemical shifts. Actual values can vary based on solvent and other experimental conditions.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to confirm the structural assignments. A COSY spectrum would establish the connectivity between adjacent protons within the cyclopentanone ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive proof of the structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound (Molecular Formula: C₁₀H₁₁NO), MS and HRMS provide crucial data for its identification. nist.govnih.gov

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its nominal mass. The fragmentation pattern observed in the mass spectrum provides structural information. Expected fragmentation pathways for this compound would include alpha-cleavage adjacent to the carbonyl group and loss of the pyridyl moiety, consistent with the fragmentation of cyclopentanones. youtube.comnist.gov

Table 3: Expected Mass Spectrometry Data for this compound

Species Description Predicted m/z
[C₁₀H₁₁NO]⁺ Molecular Ion (M⁺) 161
[C₉H₈NO]⁺ Loss of CH₃ 146
[C₅H₄N]⁺ Pyridyl cation 78

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. This technique can distinguish between compounds with the same nominal mass but different molecular formulas. The calculated exact mass for C₁₀H₁₁NO is 161.08406 Da. Experimental determination of a mass value very close to this calculated value would confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

The most prominent feature would be a strong absorption band for the carbonyl (C=O) stretching vibration of the five-membered ketone ring, which typically appears at a higher frequency than in six-membered or acyclic ketones. ucla.edunist.gov Other key absorptions would include C-H stretching vibrations for both the aromatic pyridine ring and the aliphatic cyclopentanone ring, as well as C=C and C=N stretching vibrations characteristic of the pyridine ring.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (ketone) Stretch ~1745 Strong
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2970 Medium
Aromatic C=C, C=N Stretch 1590-1610 Medium-Strong

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

The process involves several key steps:

Crystallization: Growing a high-quality single crystal of this compound, which can be a challenging and rate-limiting step. nih.gov

Data Collection: Irradiating the crystal with X-rays and collecting the resulting diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to calculate an electron density map, from which the atomic positions are determined and refined. mdpi.com

If a suitable crystal were obtained, X-ray analysis would not only confirm the covalent structure but also reveal details about the crystal packing. This includes intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking involving the pyridine rings, which govern the macroscopic properties of the solid material.

Chromatographic Techniques for Purity Assessment and Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its separation from reaction mixtures or impurities. mdpi.commdpi.com Reversed-phase HPLC is the most common mode used for compounds with moderate polarity.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. The purity of the sample is determined by the number of peaks in the resulting chromatogram; a pure sample should ideally show a single peak. The area of the peak is proportional to the concentration of the compound. By using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~260 nm), high sensitivity can be achieved.

Table 5: Typical HPLC Conditions for Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (with buffer, e.g., 0.1% TFA or ammonium (B1175870) acetate)
Flow Rate 1.0 mL/min
Detection UV at ~260 nm

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and reactivity of molecules. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems.

Conformational analysis would systematically explore these different arrangements to identify the most stable conformers and the energy barriers between them. This is essential as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Illustrative Data Table: Predicted Relative Energies of 3-(4-Pyridyl)cyclopentan-1-one Conformers

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Population (%)
145°0.0065.2
2-45°0.2530.1
3180°2.504.7

Note: This table is for illustrative purposes to show how conformational analysis data would be presented.

Once the optimized geometry is obtained, DFT calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching and bending of bonds. Comparing these predicted spectra with experimental data can help to confirm the structure of the molecule and the accuracy of the computational model.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule. This can help to understand the molecule's color and its behavior upon interaction with light.

DFT is also a powerful tool for studying chemical reactions. For this compound, one could investigate, for example, the mechanism of its synthesis or its metabolic pathways. This involves calculating the energetic profiles of possible reaction pathways, which includes identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, an MD simulation could reveal its conformational flexibility in different environments, such as in a solvent or interacting with a biological macromolecule. This can provide a more realistic understanding of its behavior in a biological system.

Molecular Docking Studies of Ligand-Receptor Interactions (e.g., Protein Kinases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that many pyridyl-containing compounds are known to interact with protein kinases, molecular docking studies could be employed to investigate the potential of this compound as a kinase inhibitor.

This would involve docking the molecule into the active site of a target protein kinase to predict its binding mode and estimate its binding affinity. The results of such studies can provide valuable insights for the rational design of new and more potent inhibitors.

Illustrative Data Table: Molecular Docking Results of this compound with a Protein Kinase

Protein Kinase TargetBinding Energy (kcal/mol)Key Interacting Residues
Kinase X-8.5Asp145, Lys72, Leu130
Kinase Y-7.2Glu91, Val23, Phe144

Note: This table is for illustrative purposes to show how molecular docking data would be presented.

Structure–Property Relationships Derived from Computational Models

By systematically modifying the structure of this compound and calculating various molecular properties, it is possible to derive structure-property relationships. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors (e.g., electronic properties, shape, hydrophobicity) with experimentally observed biological activity.

These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with improved properties. This approach is a cornerstone of modern drug discovery and materials science.

Applications in Materials Science and Catalysis

Role of 3-(4-Pyridyl)cyclopentan-1-one Scaffolds in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine (B92270) nitrogen atom in this compound provides an excellent coordination site for metal ions, making the molecule a promising building block, or ligand, for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govwikipedia.org Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands, which can create one-, two-, or three-dimensional networks. nih.govmdpi.com MOFs are a subclass of these materials characterized by their porous nature. nih.gov

The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the structure of the organic linker. mdpi.com Ligands containing pyridyl groups are widely employed because their directional nitrogen donor facilitates the predictable assembly of complex architectures. acs.orgmdpi.com The combination of a pyridyl coordinating group with other functionalities, as seen in this compound, allows for the creation of multifunctional materials where the framework itself can possess catalytic or other reactive properties. nih.gov

Table 1: Examples of Pyridyl-Based Ligands in Coordination Polymers

Ligand Metal Ion(s) Dimensionality Resulting Structure
4,4′-bipyridine Cd(II), Co(II) 2D Cationic square grids mdpi.com
4′-(4-methoxyphenyl)-3,2′:6′,3″-terpyridine Cu(II) 1D Double-stranded polymer nih.gov
2-methyl pyridyl ketoxime Cu(II) 3D Metal-Organic Framework (MOF) mdpi.com
di(2-pyridyl) ketone Pd(II) 0D (Discrete) Mononuclear complex nih.gov

Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, functional superstructures. The pyridine group is a powerful tool in this field, as its coordination to transition metals like palladium(II) can drive the self-assembly of complex architectures such as macrocycles, cages, and catenanes (mechanically interlocked rings). rsc.orgscilit.com

The design of the ligand is critical. The angle between donor sites, the flexibility of the ligand backbone, and the presence of other functional groups all influence the final structure. In the case of this compound, the single nitrogen donor would likely promote its use as a monodentate ligand, potentially terminating a growing polymer chain or occupying a coordination site on a discrete metal complex. However, derivatives could be designed to be multidentate. For instance, creating a dimer of the molecule linked through the cyclopentanone (B42830) rings would result in a bidentate ligand capable of bridging two metal centers, leading to the formation of one-dimensional chains or macrocycles. The inherent structure of the pyridyl and cyclopentanone groups would thus serve as a programmable element for directing the formation of intricate, higher-order assemblies. acs.org

MOFs are highly valued as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active sites, such as open metal centers or functionalized organic linkers. nih.govacs.org Pyridyl-functionalized MOFs can act as solid-supported base catalysts or their nitrogen atoms can anchor other catalytic species. researchgate.net

A significant application of MOF catalysis is in the selective oxidation of hydrocarbons, a challenging but industrially important process. For example, the oxidation of cyclohexane to cyclohexanol and cyclohexanone (known as KA oil) is a key step in the production of nylon. rsc.org Zirconium-based MOFs, such as MOF-808, have demonstrated effectiveness in catalyzing cyclohexane oxidation. mdpi.com The catalytic performance is influenced by the structure of the MOF, with factors like the number of ligand linkages to the metal cluster affecting the substrate's ability to access the active sites. mdpi.com In one study, the 6-connected MOF-808 showed a significantly higher conversion of cyclohexane compared to more highly connected frameworks under similar conditions. mdpi.com The introduction of pyridyl functionalities into such frameworks could further enhance catalytic activity by modifying the electronic environment of the active sites or by introducing basic sites that can participate in the reaction mechanism. acs.org

Table 2: Catalytic Performance of Select MOFs in Cyclohexane Oxidation

Catalyst Oxidant Temperature (°C) Conversion (%) Selectivity (%) Ref
MOF-808 (Zr-based) TBHP 80 8.3 >99 (KA oil) mdpi.com
UiO-66 (Zr-based) TBHP 80 0.36 >99 (KA oil) mdpi.com
PCN-222(Fe) (Porphyrinic) Air 150 18.1 75.3 (KA oil) rsc.org
Cu-grafted MOF-808(Ce) TBHP 65 ~13 ~85 (KA oil) acs.org

TBHP = tert-Butyl hydroperoxide

Integration into Novel Polymeric Materials

The dual functionality of this compound also allows for its potential integration into novel polymer backbones. Research has demonstrated the synthesis of polyazomethines that incorporate both cycloalkanone and pyridine moieties in the main chain through the polycondensation of diamine monomers containing these groups with various dialdehydes. researchgate.net These materials exhibit interesting thermal and electrical properties.

By analogy, this compound could be chemically modified to create monomers for polymerization. For example, functionalization at the alpha-positions of the cyclopentanone ring could yield di-functional monomers suitable for condensation polymerization. Alternatively, the cyclopentanone ring itself can participate in polymerization reactions. Studies have shown that cyclopentenone, an unsaturated analog, can undergo polymerization catalyzed by Lewis acids to form a functionalized polyolefin. nih.gov While the direct polymerization of the saturated cyclopentanone ring is more challenging, methods for creating polymers containing cyclopentanone structures have been developed, often involving the oxidation of precursor polymers. google.com The presence of the pyridine group in such polymers would introduce sites for metal coordination, hydrogen bonding, or acid-base chemistry, leading to materials with applications in catalysis, sensing, or self-healing. A key challenge in polymerizations involving pyridyl-containing monomers is the potential for the pyridine nitrogen to coordinate to and deactivate transition metal catalysts, which requires careful catalyst and reaction design. chemrxiv.org

Advanced Catalytic Systems Utilizing this compound Derivatives

The unique combination of a ketone and a pyridine ring within the same molecule opens up possibilities for its use in advanced catalytic systems, either as a catalyst itself or as a specialized ligand for a metal catalyst.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The cyclopentanone moiety is a well-established platform for asymmetric organocatalysis. For instance, secondary amines can react with cyclopentanone derivatives to form enamines, which are key intermediates in a wide range of carbon-carbon bond-forming reactions. mdpi.com Furthermore, N-heterocyclic carbenes (NHCs) can catalyze reactions involving aldehydes and ketones. nih.govnih.gov

A multicatalytic cascade reaction has been developed for the asymmetric synthesis of densely functionalized cyclopentanones from 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.govnih.gov This process involves a secondary amine-catalyzed Michael addition followed by an NHC-catalyzed intramolecular reaction. In a molecule like this compound, the cyclopentanone part could act as the reactive substrate. The pyridine ring, being a Lewis base, could potentially play a role in the catalytic cycle, for example by acting as an internal proton shuttle or by interacting with other components of the reaction mixture, leading to unique reactivity or selectivity.

The ability of this compound to act as a bidentate N,O-ligand through its pyridine nitrogen and ketone oxygen makes it an attractive candidate for transition metal catalysis. Pyridyl-ketone and related pyridinyl-alcohol ligands form stable complexes with various metals, including palladium, iridium, and ruthenium, and have been successfully applied in a range of catalytic reactions. mdpi.comresearchgate.net

For instance, palladium complexes featuring pyridyl-ketone ligands have been used as catalysts for Heck coupling reactions and the α-arylation of other ketones. nih.govnih.gov In these systems, the ligand coordinates to the metal center, influencing its electronic properties and steric environment, which in turn controls the catalyst's activity and selectivity. Similarly, iridium complexes with bidentate pyridyl-sulfonamide ligands have shown high activity in the transfer hydrogenation of ketones, operating through a mechanism of metal-ligand cooperation where both the metal and the ligand participate directly in the key bond-breaking and bond-forming steps. nih.gov A ligand derived from this compound could chelate a metal center, creating a robust catalytic species with potential applications in cross-coupling, hydrogenation, and oxidation reactions.

Table 3: Applications of Pyridyl-Ketone and Related Ligands in Transition Metal Catalysis

Ligand Type Metal Catalytic Reaction Ref
Pyridyl–PYA Palladium α-Arylation of ketones nih.gov
Pyridinyl alcoholato Ruthenium Olefin metathesis mdpi.com
Pyridyl-sulfonamide Iridium Transfer hydrogenation of ketones nih.gov
di(2-pyridyl) ketone Palladium Heck coupling nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific information regarding the application of This compound in the fields of materials science and catalysis, nor as a scaffold for chemical probes and tools in mechanistic biological studies.

Therefore, content for the requested section "6.4. Scaffold Design for Chemical Probes and Tools for Mechanistic Biological Studies" cannot be generated at this time due to the absence of published research on this compound in this context.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare 3-(4-Pyridyl)cyclopentan-1-one, and how do reaction parameters influence yield optimization?

  • Answer: Synthesis often involves cyclopentanone functionalization via nucleophilic substitution or condensation. Key steps include:

Cyclopentanone Activation: Use of enolate chemistry to introduce electrophilic groups (e.g., halogenation).

Pyridyl Group Introduction: Cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution with 4-pyridyl derivatives.
Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to avoid side reactions), and catalysts (e.g., Pd for coupling reactions). Evidence from analogous cyclopentanone syntheses highlights the role of stepwise purification to isolate intermediates .

Q. How is structural confirmation of this compound achieved post-synthesis?

  • Answer: A multi-technique approach is used:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify pyridyl proton environments (δ 8.5–7.5 ppm for aromatic protons) and ketone carbonyl signals (δ 210–220 ppm).
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 189.1 for C11_{11}H11_{11}NO).
  • X-ray Crystallography: Resolves spatial arrangement of the cyclopentanone ring and pyridyl substituent, as seen in structurally similar compounds .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during pyridyl group attachment to the cyclopentanone core?

  • Answer:

  • Directing Groups: Temporary protection of the ketone with trimethylsilyl groups to direct pyridyl substitution to the α-position.
  • Catalytic Systems: Pd/ligand complexes (e.g., XPhos) enhance coupling efficiency in sterically hindered environments.
  • Solvent Effects: Non-polar solvents (e.g., toluene) favor kinetic control, reducing unwanted β-substitution. Refer to studies on chlorophenyl-cyclopentanone derivatives for analogous regioselective strategies .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

  • Answer: Density Functional Theory (DFT) calculates:

  • Electrophilicity: Localized electron density at the carbonyl carbon (LUMO analysis).
  • Transition States: Energy barriers for nucleophilic attack (e.g., Grignard reagents).
    Comparative studies with methyl-substituted cyclopentanones show pyridyl groups reduce electrophilicity by 10–15% due to electron-withdrawing effects .

Q. What experimental controls are critical when analyzing contradictory bioactivity data for this compound derivatives?

  • Answer:

  • Batch Consistency: Validate purity (>95%) via HPLC and elemental analysis.
  • Biological Replicates: Use triplicate assays to account for variability in enzyme inhibition studies.
  • Structural Analogues: Compare with 4-chlorophenyl or fluorophenyl derivatives to isolate pyridyl-specific effects, as demonstrated in receptor-binding assays .

Data Analysis & Methodological Considerations

Q. How should researchers interpret conflicting spectroscopic data for this compound in different solvent systems?

  • Answer: Solvent-induced shifts are common:

  • Deuterated DMSO: Enhances hydrogen bonding, downfield-shifting pyridyl protons.
  • CDCl3_3: Minimizes solvent interactions, providing baseline aromatic signals.
    Always report solvent conditions and reference internal standards (e.g., TMS). Cross-reference with IR data (C=O stretch ~1700 cm1^{-1}) to confirm ketone stability .

Q. What are best practices for optimizing reaction scalability without compromising stereochemical integrity?

  • Answer:

  • Flow Chemistry: Enables precise temperature and mixing control for large-scale ketone functionalization.
  • In-line Analytics: Use FTIR or Raman spectroscopy to monitor intermediate formation in real time.
    Evidence from multi-gram syntheses of cyclopentanone carboxamides supports reduced side-product formation at >90% yield .

Applications in Scientific Research

Q. In what contexts has this compound shown promise as a ligand or catalyst scaffold?

  • Answer:

  • Coordination Chemistry: Pyridyl nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Ru or Ir for photoredox catalysis).
  • Enzyme Inhibition: Preliminary studies suggest competitive binding to kinase ATP pockets via pyridyl-arginine interactions.
    Structural analogs with oxadiazole substituents demonstrate enhanced binding affinity in CNS-targeting compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.